2-(1H-imidazol-1-yl)-5-nitrobenzonitrile chemical properties
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile chemical properties
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (CAS No. 17417-11-7). As a specialized heterocyclic building block, this molecule holds significant potential for applications in medicinal chemistry and materials science, primarily due to the unique electronic and structural interplay between its imidazole, nitro, and benzonitrile moieties. This document is intended for researchers, chemists, and drug development professionals, offering both established data and field-proven insights into its handling, characterization, and derivatization. While direct experimental literature on this specific compound is limited, this guide synthesizes data from analogous structures and established chemical principles to provide a robust predictive framework.
Introduction and Molecular Overview
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a substituted aromatic compound featuring a benzonitrile core functionalized with a nitro group and an imidazole ring.[1] The imidazole ring is a critical pharmacophore found in numerous biologically active compounds, prized for its hydrogen bonding capabilities and its role as a bioisostere for other functional groups.[2][3] The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and serves as a precursor for the synthetically versatile amino group. The nitrile functionality is also a valuable synthetic handle, capable of being transformed into amines, amides, or carboxylic acids. The strategic placement of these three functional groups creates a molecule with a rich and diverse potential for chemical modification and application.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is not extensively published. However, based on its structure and data from closely related analogues like 2-fluoro-5-nitrobenzonitrile, we can predict its core properties with a high degree of confidence.[4]
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 17417-11-7 | [1] |
| Molecular Formula | C₁₀H₆N₄O₂ | [1] |
| Molecular Weight | 214.18 g/mol | [1] |
| IUPAC Name | 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile | |
| Canonical SMILES | C1=CN=C(N1)C2=C(C=C(C=C2)[O-])C#N |
Predicted Physical Properties
| Property | Predicted Value / Observation | Rationale |
| Appearance | Pale yellow to yellow solid | Typical for aromatic nitro compounds. |
| Melting Point | 150 - 170 °C | Based on similar structures like 2-chloro-5-nitrobenzonitrile (105-107 °C) and the introduction of the bulkier imidazole group.[4] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water. | The polar nitro and nitrile groups are offset by the largely nonpolar aromatic systems. |
| Purity | Typically >98% when sourced commercially. | [1] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on standard chemical shift and frequency tables for the constituent functional groups.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.6-8.8 (d, 1H, Ar-H ortho to CN), δ 8.4-8.6 (dd, 1H, Ar-H meta to CN), δ 8.0-8.2 (s, 1H, Imidazole H-2), δ 7.8-8.0 (d, 1H, Ar-H ortho to Imidazole), δ 7.6-7.8 (s, 1H, Imidazole H-4/5), δ 7.1-7.3 (s, 1H, Imidazole H-4/5) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C-NO₂), δ 140-145 (C-Im), δ 135-140 (Im C-2), δ 130-135 (Ar-CH), δ 125-130 (Im C-4/5), δ 118-125 (Ar-CH), δ 115-118 (C≡N), δ 105-110 (C-CN) |
| Infrared (IR) (ATR, cm⁻¹) | 3100-3150 (Aromatic C-H stretch), 2220-2240 (C≡N stretch, strong), 1580-1610 (Aromatic C=C stretch), 1510-1550 (Asymmetric NO₂ stretch, strong), 1340-1370 (Symmetric NO₂ stretch, strong), 800-850 (C-N stretch) |
| Mass Spec (MS) (ESI+) | m/z 215.06 [M+H]⁺, 237.04 [M+Na]⁺ |
Synthesis and Purification
The most logical and industrially scalable synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group, making the C-2 position susceptible to nucleophilic attack.
Reaction Principle
The synthesis involves the displacement of a suitable leaving group, typically a halogen like fluorine, from the C-2 position of a 5-nitrobenzonitrile precursor by the imidazole nucleophile. Fluorine is an excellent leaving group for SₙAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and activates the substitution site. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Experimental Protocol: SₙAr Synthesis
Objective: To synthesize 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile from 2-fluoro-5-nitrobenzonitrile and imidazole.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)[4]
-
Imidazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add imidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ serves as the base to deprotonate imidazole, generating the imidazolide anion, which is a much stronger nucleophile. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium ions without interfering with the nucleophile.
-
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF). A precipitate should form.
-
Extraction: If a precipitate forms, filter the solid, wash with water, and dry under vacuum. If an oil forms or precipitation is incomplete, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Synthesis Workflow Diagram
Caption: SₙAr synthesis workflow for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile.
Chemical Reactivity and Potential Applications
The true value of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile lies in its potential for derivatization, making it a versatile intermediate for drug discovery and materials science. The nitro and nitrile groups are prime targets for chemical transformation.
Reduction of the Nitro Group
The most common and impactful transformation is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the molecule and introduces a nucleophilic site for further functionalization (e.g., amidation, sulfonylation, alkylation).
-
Common Reagents:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method in an acidic medium (HCl).
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method, though care must be taken as the nitrile group can also be reduced under harsh conditions.
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent suitable for sensitive substrates.
-
The resulting product, 5-amino-2-(1H-imidazol-1-yl)benzonitrile , is a key intermediate for building complex molecular scaffolds.
Transformation of the Nitrile Group
The nitrile group offers another avenue for derivatization:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid . This introduces a site for forming amides or esters.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming [2-(1H-imidazol-1-yl)-5-nitrophenyl]methanamine .
Biological Significance of the Nitroimidazole Scaffold
Nitroimidazoles are a well-established class of antimicrobial agents.[5] Compounds like metronidazole and benznidazole are used to treat infections caused by anaerobic bacteria and protozoa.[5][6] Their mechanism often involves the reductive activation of the nitro group within the target organism to generate radical species that damage DNA. While the biological activity of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile itself is not reported, its core structure suggests it is a prime candidate for screening in antimicrobial, antiparasitic, and anticancer assays.[6][7]
Reactivity Pathway Diagram
Caption: Key reactivity pathways for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile.
Safety and Handling
As with any laboratory chemical, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for aromatic nitro compounds and nitriles should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10][11] Avoid contact with skin and eyes.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[9][11]
-
Toxicity: Aromatic nitro compounds and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle accordingly.[4][10]
Conclusion
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a promising heterocyclic building block with significant untapped potential. Its synthesis is straightforward via nucleophilic aromatic substitution, and its rich functionality allows for diverse chemical modifications. The presence of the nitroimidazole core suggests potential biological activity, while the versatile nitrile and latent amino groups make it an attractive intermediate for constructing complex molecules in drug discovery programs. This guide provides a foundational framework for researchers to confidently incorporate this compound into their synthetic and screening endeavors.
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